molecular formula C7H7NO4 B11914867 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid

Cat. No.: B11914867
M. Wt: 169.13 g/mol
InChI Key: AVGNCOSLAYRPJT-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid is a heterocyclic compound that features both an oxetane and an isoxazole ring. Heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The presence of the oxetane ring imparts unique chemical properties, making this compound a valuable target for synthetic and medicinal chemists.

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxetan-3-yl)isoxazole-5-carboxylic acid is unique due to the presence of both the oxetane and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-(oxetan-3-yl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H7NO4/c9-7(10)6-1-5(8-12-6)4-2-11-3-4/h1,4H,2-3H2,(H,9,10)

InChI Key

AVGNCOSLAYRPJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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